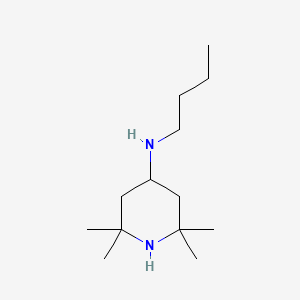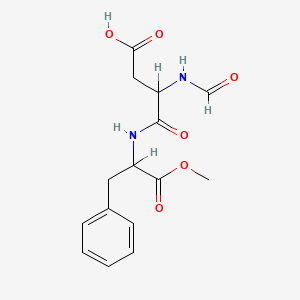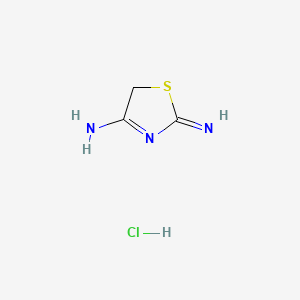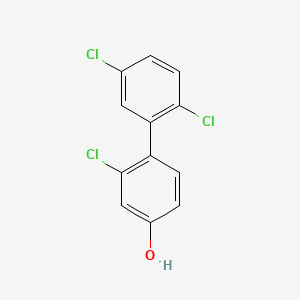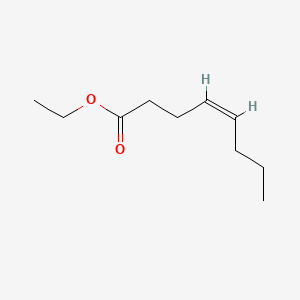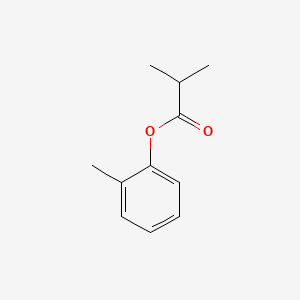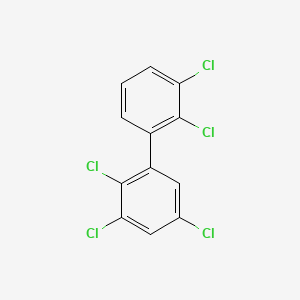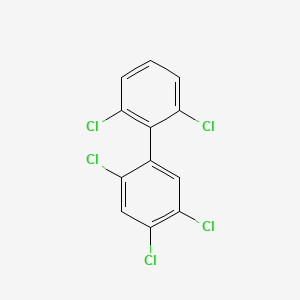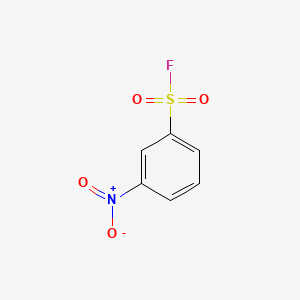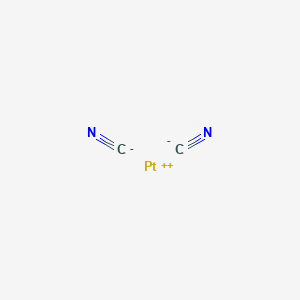
6-Methylchinolin-8-carbonsäure
Übersicht
Beschreibung
6-Methylquinoline-8-carboxylic acid is a chemical compound with the molecular weight of 187.2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline and its derivatives, including 6-Methylquinoline-8-carboxylic acid, have been synthesized using various techniques. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of 6-Methylquinoline-8-carboxylic acid is represented by the InChI code 1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) . This indicates that the compound has a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives, including 6-Methylquinoline-8-carboxylic acid, are known to exhibit substantial biological activities. The chemical reactions involving these compounds often depend on the substitution on the heterocyclic pyridine ring .
Physical And Chemical Properties Analysis
6-Methylquinoline-8-carboxylic acid is a solid at room temperature. It has a molecular weight of 187.2, a boiling point of 392.7±22.0°C at 760 mmHg, and a melting point of 169°C .
Wissenschaftliche Forschungsanwendungen
Antikrebsaktivität
Chinolin-Derivate, einschließlich 6-Methylchinolin-8-carbonsäure, wurden als potenzielle Antikrebsmittel identifiziert . Sie können verschiedene biologische Pfade stören, die für die Proliferation und das Überleben von Krebszellen entscheidend sind. So wurde gezeigt, dass einige Chinolin-Verbindungen Topoisomerase-Enzyme hemmen, die für die DNA-Replikation in schnell teilenden Zellen wie Krebszellen unerlässlich sind .
Antioxidative Eigenschaften
Diese Verbindungen weisen auch antioxidative Eigenschaften auf, die zum Schutz der Zellen vor oxidativem Stress beitragen . Oxidativer Stress ist ein Zustand, der durch ein Ungleichgewicht zwischen der Produktion von freien Radikalen und der Fähigkeit des Körpers gekennzeichnet ist, deren schädlichen Wirkungen durch Neutralisierung durch Antioxidantien zu entgiften.
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von Chinolin-Derivaten macht sie zu Kandidaten für die Behandlung chronisch-entzündlicher Erkrankungen . Sie können die Entzündungsreaktion modulieren, indem sie die Zytokinproduktion beeinflussen und Enzyme hemmen, die am Entzündungsprozess beteiligt sind.
Antimalaria-Anwendungen
Chinoline haben eine lange Geschichte der Verwendung in Antimalariamitteln, wobei Chloroquin eines der bekanntesten Beispiele ist . Der strukturelle Baustein von Chinolin ist für die Aktivität gegen den Malariaparasiten entscheidend, und Modifikationen dieser Grundstruktur können zu neuen therapeutischen Wirkstoffen führen.
Antivirale (Anti-SARS-CoV-2) Aktivität
Neuere Studien haben gezeigt, dass bestimmte Chinolin-Derivate vielversprechend als antivirale Mittel sind, insbesondere gegen SARS-CoV-2, das Virus, das für COVID-19 verantwortlich ist . Diese Verbindungen können den viralen Eintritt oder die Replikation in Wirtszellen hemmen.
Antituberkulose-Potenzial
Die antimykobakterielle Aktivität von Chinolin-Derivaten, einschließlich ihrer potenziellen Verwendung bei der Bekämpfung von Tuberkulose, ist ein weiteres interessantes Gebiet . Diese Verbindungen können auf die bakterielle Zellwand wirken oder essentielle bakterielle Enzyme hemmen.
Herz-Kreislauf-Forschung
Chinolin-Verbindungen werden wegen ihrer kardiovaskulären Vorteile untersucht, wie z. B. ihres Potenzials, als Vasodilatatoren zu wirken oder kardioprotektive Wirkungen zu haben . Diese Forschung befindet sich noch in einem frühen Stadium, zeigt aber vielversprechende Ergebnisse für zukünftige therapeutische Anwendungen.
Industriechemie-Anwendungen
Neben ihren medizinischen Anwendungen werden Chinolin-Derivate in der Industriechemie für verschiedene Zwecke verwendet, darunter als Katalysatoren und in der Synthese von Farbstoffen und anderen Chemikalien . Ihre vielseitigen chemischen Eigenschaften machen sie in einer Vielzahl von industriellen Prozessen wertvoll.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 6-Methylquinoline-8-carboxylic acid are not mentioned in the search results, quinoline derivatives have been the subject of extensive research due to their versatile applications in industrial and synthetic organic chemistry . The swift development of new molecules containing this nucleus has led to many research reports being generated in a brief span of time .
Eigenschaften
IUPAC Name |
6-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDPHSBAQDGNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204242 | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55706-57-5 | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)
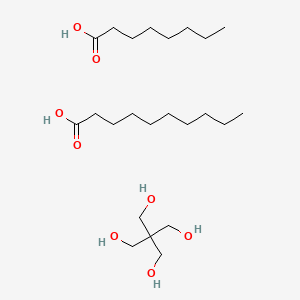
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1594306.png)
